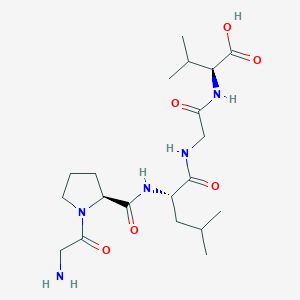

Glycyl-L-prolyl-L-leucylglycyl-L-valine

Description

Contextualization of Oligopeptides in Biochemical Systems and Synthetic Biology

Oligopeptides, typically defined as peptides containing between two and twenty amino acid residues, are crucial players in numerous biological functions. peptideweb.com They can act as hormones, neurotransmitters, and signaling molecules, regulating a wide variety of physiological responses. peptideweb.com In the immune system, for instance, oligopeptides can function as antigens, triggering an immune response. nih.gov

The relatively small size of oligopeptides allows for their rapid synthesis and degradation, making them ideal for processes requiring swift biological responses. peptideweb.com In the field of synthetic biology, the modular nature of peptides makes them attractive building blocks for the design of novel biomaterials and therapeutic agents. agriculturejournals.cz Scientists can create synthetic peptides with specific properties to target particular cells or enzymes, offering a high degree of precision in biomedical applications.

Rationale for Academic Investigation of Glycyl-L-prolyl-L-leucylglycyl-L-valine

The primary rationale for the scientific investigation of this compound stems from its presence within a longer peptide sequence, Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys-NH2, which has been identified as a substrate for Matrix Metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix components, a process vital for tissue remodeling, wound healing, and development. However, the overexpression of MMPs is associated with numerous pathological conditions, including cancer metastasis and arthritis.

Research has shown that the longer peptide containing the Gly-Pro-Leu-Gly-Val sequence is cleaved by MMPs specifically between the leucine (B10760876) and the subsequent glycine (B1666218) residue. nih.gov This finding makes the core pentapeptide sequence an important subject for study. Understanding the binding and cleavage of this specific sequence by MMPs can aid in the development of diagnostic tools and therapeutic inhibitors for diseases characterized by excessive MMP activity. For example, nanoparticles have been functionalized with this peptide sequence to create fluorescent probes for imaging MMP activity in tumors. nih.gov

Historical Perspective of Peptide Chemistry Relevant to Pentapeptide Structures

The journey to understanding and synthesizing peptides like this compound is built on over a century of advancements in peptide chemistry. The field's origins can be traced back to Emil Fischer, who at the beginning of the 20th century, first proposed the concept of the peptide bond—the amide linkage between amino acids. ncert.nic.in

A significant breakthrough came in the 1950s with the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield. vaia.com This technique, where a peptide is assembled on a solid resin support, revolutionized the field by enabling the rapid and efficient synthesis of peptides with defined sequences. The use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, has further refined this process, allowing for the precise and controlled addition of each amino acid. vaia.com These foundational techniques are the cornerstone of modern peptide synthesis, making it possible to produce custom peptides like this compound for research purposes.

Detailed Research Findings

While specific experimental data for the isolated this compound pentapeptide is limited in publicly available literature, its properties can be inferred from its constituent amino acids and its role within the larger MMP substrate.

Physicochemical Properties of Constituent Amino Acids:

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Key Characteristics |

| Glycine | Gly | G | 75.07 | The simplest amino acid, providing flexibility to the peptide chain. wikipedia.org |

| L-Proline | Pro | P | 115.13 | A unique cyclic structure that introduces conformational rigidity. wikipedia.org |

| L-Leucine | Leu | L | 131.17 | A hydrophobic amino acid with a branched side chain. wikipedia.org |

| L-Valine | Val | V | 117.15 | A hydrophobic amino acid, also with a branched side chain. wikipedia.org |

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C20H35N5O6 |

| Molecular Weight | 457.52 g/mol |

| Sequence | Gly-Pro-Leu-Gly-Val |

Note: These properties are calculated based on the chemical structure and have not been experimentally verified for the isolated pentapeptide in all cases.

The sequence Gly-Pro-Leu-Gly-Val is part of a larger peptide that is a known substrate for Matrix Metalloproteinases (MMPs), with cleavage occurring between the Leucine and the second Glycine residue. nih.gov This indicates that the pentapeptide sequence is recognized by the active site of these enzymes. The proline residue likely contributes to a specific three-dimensional conformation that facilitates this recognition and binding. The hydrophobic nature of leucine and valine may also play a role in the interaction with the enzyme's binding pocket.

Structure

3D Structure

Properties

CAS No. |

660857-60-3 |

|---|---|

Molecular Formula |

C20H35N5O6 |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H35N5O6/c1-11(2)8-13(23-19(29)14-6-5-7-25(14)16(27)9-21)18(28)22-10-15(26)24-17(12(3)4)20(30)31/h11-14,17H,5-10,21H2,1-4H3,(H,22,28)(H,23,29)(H,24,26)(H,30,31)/t13-,14-,17-/m0/s1 |

InChI Key |

QPUQFUKWLQUBQJ-ZQIUZPCESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Glycyl L Prolyl L Leucylglycyl L Valine

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical peptide synthesis, minimizing the need for protecting groups and reducing the generation of hazardous waste. illinois.edu

Proteases, enzymes that typically hydrolyze peptide bonds, can be manipulated to catalyze the reverse reaction—peptide bond formation. This is achieved by controlling reaction conditions, such as pH, solvent, and substrate concentrations. For the synthesis of a peptide like Glycyl-L-prolyl-L-leucylglycyl-L-valine, a stepwise enzymatic ligation approach can be employed. For instance, a protease from Streptomyces cellulosae has demonstrated the ability to catalyze the formation of di- and tri-peptides from L-Leu-Gly in concentrated solutions. nih.gov This principle can be extended to the synthesis of longer peptides. The process involves the thermodynamically or kinetically controlled synthesis where the equilibrium is shifted towards synthesis. nih.gov

Key Research Findings:

Enzyme Specificity: The choice of protease is critical and depends on its specificity for the C-terminal and N-terminal amino acid residues of the fragments to be ligated.

Reaction Conditions: Optimal pH and temperature are crucial for maximizing synthesis over hydrolysis. For the Streptomyces cellulosae protease, the optimal pH for peptide bond formation was found to be 8.0 at 65°C. nih.gov

Substrate Concentration: High concentrations of substrate fragments can favor the synthesis reaction. nih.gov

Directed evolution is a powerful technique to engineer enzymes with novel or enhanced properties. illinois.edu This approach can be used to develop highly efficient and specific peptide ligases for the synthesis of target peptides like this compound. The process involves generating a library of mutant enzymes and screening them for the desired ligase activity. For example, subtilisin, a protease, has been engineered through directed evolution to become a highly active peptide ligase, termed "subtiligase," which is significantly more effective at peptide synthesis than the wild-type enzyme. illinois.edunih.gov This strategy could be applied to create a bespoke ligase for the efficient assembly of the Gly-Pro-Leu-Gly-Val sequence.

Table 1: Comparison of Wild-Type Protease vs. Engineered Ligase

| Feature | Wild-Type Protease | Engineered Peptide Ligase (e.g., Subtiligase) |

| Primary Function | Peptide bond hydrolysis | Peptide bond synthesis |

| Catalytic Efficiency (Synthesis) | Low | High (e.g., 471 times more active than wild-type in 60% DMF for a subtilisin variant) illinois.edu |

| Reaction Environment | Typically aqueous | Can be optimized for organic solvents to favor synthesis illinois.edu |

| Substrate Specificity | Broad | Can be tailored for specific peptide sequences |

Purification and Isolation Methodologies for Synthetic this compound

The purification of synthetic peptides is a critical step to remove impurities, including deletion sequences, truncated peptides, and by-products from protecting groups.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic peptides. nih.govnih.gov This technique separates peptides based on their hydrophobicity. For a pentapeptide like this compound, a C18 column is a suitable choice for the stationary phase. hplc.eu The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eunih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is used to elute the peptides from the column in order of increasing hydrophobicity. hplc.euchromatographyonline.com

Table 2: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Typical Setting | Rationale |

| Stationary Phase | C18 or C8 silica | Provides hydrophobic surface for peptide interaction. hplc.eu |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to aid in protonation and improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide. |

| Gradient | Linear gradient of Mobile Phase B | Separates peptides based on differential hydrophobicity. chromatographyonline.com |

| Detection | UV at 214 nm and 280 nm | Peptide bonds absorb at 214 nm; aromatic residues (if present) at 280 nm. |

| Flow Rate | Dependent on column diameter | Scaled for optimal resolution and efficiency. chromatographyonline.com |

For larger quantities of the peptide, preparative HPLC is employed, which uses larger columns and higher flow rates. nih.gov The principles are similar to analytical HPLC, but the goal is to isolate the target peptide in high purity and yield. hplc.eu Following preparative HPLC, the collected fractions containing the pure peptide are often lyophilized to obtain a stable, dry powder.

Crystallization is another powerful purification technique that can yield highly pure peptide. aiche.org Although challenging for short peptides, it is an economical and scalable option. aiche.org The process involves dissolving the crude peptide in a suitable solvent and then slowly changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals. aiche.org Molecular dynamics simulations have been used to study the effect of short peptides on ice crystal growth, suggesting that peptides containing proline, like this compound, can influence crystallization processes. acs.org

Design and Synthesis of this compound Analogues and Mimics for Mechanistic Studies

To understand the specific roles of each amino acid residue in the biological activity of this compound, analogues and peptidomimetics are synthesized and studied. researchgate.netacs.orgfrontiersin.org

Analogues are created by systematically replacing one or more amino acids with other natural or non-natural amino acids. For example, studies on the tripeptide Pro-Leu-Gly-NH2 have shown that replacing the leucine (B10760876) residue with other aliphatic or aromatic amino acids can significantly alter its biological activity. nih.gov Similarly, modifications at the proline residue have also been explored to understand its structural importance. nih.gov

Peptidomimetics are compounds designed to mimic the essential structural features of a peptide but with modifications to improve properties like stability against enzymatic degradation and bioavailability. researchgate.netacs.orgfrontiersin.org These can include alterations to the peptide backbone. researchgate.net The synthesis of such molecules often involves solid-phase synthesis strategies. researchgate.net

Table 3: Examples of Analogue Design Strategies for Mechanistic Studies

| Modification Strategy | Example Amino Acid Substitution | Rationale for Study |

| Side Chain Hydrophobicity | Replace Leucine with Alanine or Phenylalanine | To probe the importance of the size and hydrophobicity of the side chain at this position. |

| Backbone Conformation | Replace Proline with Pipecolic Acid or Azetidine-2-carboxylic acid | To investigate the role of the pyrrolidine (B122466) ring's conformation in the peptide's overall structure and function. nih.gov |

| Stereochemistry | Replace L-Proline with D-Proline | To determine the significance of the stereochemistry at the N-terminus for biological activity. nih.gov |

| Peptidomimetic Backbone | Introduce aza-amino acids or other backbone modifications | To enhance stability and explore alternative conformations. researchgate.net |

Modifications of Peptide Backbone and Side Chains

Backbone Modifications: One of the most effective backbone modifications is N-methylation, the addition of a methyl group to the amide nitrogen. nih.gov This modification can enhance metabolic stability by sterically hindering the approach of proteases. nih.govnih.gov In the context of this compound, the amide nitrogens of Glycine (B1666218), Leucine, and Valine are potential sites for N-methylation. The Proline residue already has a substituted nitrogen within its ring structure. N-methylation can also influence the peptide's conformation and membrane permeability. ub.edu Both chemical and chemoenzymatic strategies exist for introducing N-methylation into a peptide sequence. acs.orgnih.gov

Another backbone modification involves replacing the standard amide bond with a surrogate, such as a thioamide or a reduced amide bond, to alter electronic properties and hydrogen-bonding capabilities, further contributing to proteolytic resistance.

Side Chain Modifications: The side chains of the amino acids in this compound offer distinct opportunities for derivatization. The aliphatic side chains of Leucine and Valine are generally non-reactive; however, advances in C-H activation chemistry have created pathways for their functionalization. nih.gov Glycine, lacking a side chain, is not a target for such modifications, but its flexibility is a key structural feature. The cyclic side chain of Proline is integral to its conformational-constraining effect on the peptide backbone. More commonly, one of the existing amino acids could be replaced with a residue bearing a functional handle for further modification, such as lysine (B10760008) for amine-based chemistry or a cysteine for thiol-based conjugation. nih.govbachem.com

| Modification Type | Target Residue(s) | Potential Effect | Reference |

|---|---|---|---|

| Backbone N-Methylation | Gly(1), Leu(3), Gly(4), Val(5) | Increased proteolytic stability, altered conformation, improved membrane permeability. | nih.govnih.govub.edu |

| Amide Bond Surrogate | Any peptide bond | Enhanced stability, altered H-bonding capacity. | bachem.com |

| Side Chain C-H Arylation | Leu(3), Val(5) | Introduction of aromatic groups for new interactions. | nih.gov |

| Side Chain Replacement | Any residue | Introduction of functional handles for conjugation (e.g., replacing Leu with Lys). | researchgate.net |

Cyclization Strategies for Conformational Constraint

Linear peptides like this compound are often conformationally flexible, which can be entropically unfavorable for receptor binding. mdpi.com Cyclization is a powerful strategy to lock the peptide into a more defined, and potentially more active, conformation. nih.govresearchgate.net This conformational constraint can lead to increased receptor selectivity and stability. mdpi.comiupac.org

Head-to-Tail Cyclization: The most direct method for this pentapeptide would be head-to-tail cyclization, forming a new amide bond between the N-terminal amine of Glycine(1) and the C-terminal carboxylic acid of Valine(5). lifetein.comnih.gov This creates a cyclic pentapeptide. The synthesis is typically performed on a solid support to minimize intermolecular reactions, often by anchoring the peptide via a side chain and then cleaving in a way that facilitates the final ring closure. nih.gov Microwave-enhanced methods can accelerate this process and improve purity. cem.com

Backbone-to-Side Chain or Side Chain-to-Side Chain Cyclization: To achieve other forms of cyclization, the native sequence would need to be altered. For example, replacing Glycine(4) with an Aspartic acid and Valine(5) with a Lysine would allow for the formation of a lactam bridge between the side chains. Alternatively, "stapled peptides" can be created by introducing two residues (often non-canonical) bearing reactive groups, like alkenes, which are then covalently linked via a reaction such as olefin metathesis. nih.govacs.org This is particularly effective for stabilizing helical structures.

| Cyclization Strategy | Description | Key Requirement | Reference |

|---|---|---|---|

| Head-to-Tail Lactamization | Forms an amide bond between the N-terminus (Gly1) and C-terminus (Val5). | Activation of C-terminus and deprotection of N-terminus. | lifetein.comnih.govrsc.org |

| Backbone Cyclization | Links atoms within the peptide backbone, for example by linking an N-alpha and C-alpha atom via an alkylidene chain. | Requires specialized, non-standard amino acid precursors. | nih.govresearchgate.net |

| Side Chain Stapling | Covalently links the side chains of two residues to constrain secondary structure. | Requires incorporation of residues with reactive side chains (e.g., those with terminal alkenes for metathesis). | nih.govacs.org |

| Disulfide Bridge | Forms a covalent bond between the thiol groups of two Cysteine residues. | Requires replacing two residues in the sequence with Cysteine. | qyaobio.comnih.gov |

Incorporation of Non-Canonical Amino Acids

The substitution of one or more residues in the this compound sequence with non-canonical amino acids (ncAAs) is a versatile strategy for peptide engineering. acs.orgnih.gov This approach can introduce novel chemical functionalities, alter backbone geometry, and confer resistance to proteolysis. nih.gov

β-Amino Acids: Replacing a standard α-amino acid with its β-amino acid counterpart introduces an extra carbon atom into the peptide backbone. illinois.edu This homologation changes the spacing of side chains and can disrupt the recognition motifs required by many proteases, thereby increasing metabolic stability. nih.govchiroblock.com The substitution can also induce novel secondary structures. For example, replacing Glycine(4) with β-alanine could significantly alter the peptide's folding pattern and biological properties. acs.org

α-Aminoisobutyric Acid (Aib): α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid notable for its gem-dimethyl group at the α-carbon. wikipedia.org This substitution sterically restricts the available Ramachandran space, strongly promoting the formation of helical (specifically 3₁₀-helix) or turn conformations. acs.orgnih.gov Incorporating Aib in place of Glycine(1) or Glycine(4) in the sequence could be used to induce a stable turn structure, which is often a key feature in bioactive peptides. nih.govnih.gov

| Non-Canonical Amino Acid | Potential Substitution Site | Primary Purpose | Expected Outcome | Reference |

|---|---|---|---|---|

| β-Alanine (β-Ala) | Gly(1) or Gly(4) | Backbone homologation | Increased proteolytic stability, altered secondary structure. | nih.govacs.org |

| α-Aminoisobutyric Acid (Aib) | Gly(1) or Gly(4) | Conformational constraint | Induction of helical or turn structures. | wikipedia.orgacs.orgnih.gov |

| D-Amino Acids (e.g., D-Pro) | Pro(2) or other residues | Stereochemical modification | Induction of specific turns (e.g., β-turns), enhanced proteolytic resistance. | nih.govacs.org |

| N,N-pyrrolidinylglutamine (Pye) | Leu(3) | Introduce intramolecular H-bonding | Improved solubility and membrane permeability. | acs.org |

Biophysical and Structural Characterization of Glycyl L Prolyl L Leucylglycyl L Valine Conformation

Spectroscopic Analysis of Pentapeptide Structure

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, effectively generating a "molecular fingerprint". mdpi.com This method is highly sensitive to the molecular structure, conformation, and environment of the peptide. springernature.com For this compound, the Raman spectrum would be characterized by specific bands corresponding to the vibrations of its constituent amino acid residues and the peptide backbone.

Key vibrational modes for this pentapeptide include the amide I (primarily C=O stretching), amide II (N-H bending and C-N stretching), and amide III bands, which are sensitive to the secondary structure of the peptide backbone. nih.govmdpi.com The positions and intensities of these bands can indicate the presence of specific conformations, such as β-turns or random coil structures, which are common in short, flexible peptides. umich.edu The low-frequency region of the Raman spectrum (below 200 cm⁻¹) can provide insights into the collective vibrational modes of the entire peptide and its intermolecular interactions. rsc.org

Analysis of the Raman spectrum of this compound would involve the assignment of observed peaks to specific vibrational modes within the molecule. This allows for a detailed characterization of its conformational state in solution or in the solid state.

Table 1: Predicted Raman Vibrational Modes for this compound

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~1650 - 1680 | Amide I | C=O stretching vibrations of the peptide backbone, sensitive to secondary structure. |

| ~1510 - 1570 | Amide II | A combination of N-H in-plane bending and C-N stretching, also conformationally sensitive. nih.gov |

| ~1230 - 1300 | Amide III | A complex mix of C-N stretching, N-H bending, and other backbone and side-chain vibrations. |

| ~800 - 1200 | Skeletal C-C and C-N stretching | Vibrations of the amino acid side chains (Pro, Leu, Val) and the peptide backbone. |

| ~2800 - 3000 | C-H stretching | Vibrations of the aliphatic C-H bonds in the leucine, proline, and valine side chains. |

| Below 200 | Low-frequency modes | Collective motions of the entire peptide, reflecting its overall conformation and intermolecular interactions. rsc.org |

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and purity of peptides, as well as for verifying their amino acid sequence.

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact peptide ions from solution into the gas phase. nih.gov For this compound, ESI-MS would be used to accurately determine its monoisotopic mass. The peptide is typically dissolved in a solvent mixture, such as water and acetonitrile (B52724) with a small amount of acid, and then introduced into the mass spectrometer. researchgate.net The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high mass accuracy of ESI-MS confirms the elemental composition and purity of the synthesized peptide.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique widely used for the analysis of peptides. youtube.com In this method, the peptide is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte. europeanpharmaceuticalreview.com MALDI-MS is particularly useful for the rapid analysis of peptide samples and can be used to confirm the molecular weight of this compound. nih.gov This technique is known for its high sensitivity and tolerance to buffers and salts. europeanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. wustl.edu In an MS/MS experiment, the parent ion of this compound (selected in the first mass analyzer) is subjected to collision-induced dissociation (CID). This fragmentation process primarily breaks the amide bonds along the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in the b- or y-series corresponds to the mass of a specific amino acid residue, allowing for the direct determination of the peptide sequence. unito.it The presence of proline in the sequence can lead to characteristic fragmentation patterns, often with a strong signal for the y-ion preceding the proline residue.

Table 2: Expected b- and y-ion Series for this compound in MS/MS

| Residue | b-ion (m/z) | y-ion (m/z) |

| Gly | 58.03 | 442.30 |

| Pro | 155.08 | 385.28 |

| Leu | 268.16 | 288.23 |

| Gly | 325.18 | 175.15 |

| Val | 424.25 | 118.13 |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of molecules at atomic resolution. wikipedia.org The process involves growing a well-ordered crystal of the peptide and then diffracting X-rays off the crystal lattice. nih.gov

The crystallization of a small, flexible peptide like this compound can be challenging due to its conformational heterogeneity. americanpeptidesociety.org However, several strategies can be employed to promote the formation of high-quality crystals suitable for X-ray diffraction analysis. creative-biostructure.com

A critical first step is to ensure the high purity of the peptide, as impurities can inhibit crystal growth. creative-biostructure.com The peptide's purity should ideally be greater than 95%. creative-biostructure.com

Common crystallization techniques for small peptides include:

Vapor Diffusion: This is the most widely used method and can be performed in either hanging-drop or sitting-drop formats. americanpeptidesociety.org A drop containing the purified peptide, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. As water slowly evaporates from the drop, the concentrations of the peptide and precipitant increase, leading to supersaturation and crystal formation. americanpeptidesociety.org

Microbatch Crystallization: In this method, small volumes of the peptide and precipitant solutions are mixed under oil, which prevents rapid evaporation and allows for slow, controlled crystal growth. americanpeptidesociety.org This technique is particularly useful when only small amounts of the peptide are available. americanpeptidesociety.org

Evaporation: A saturated solution of the peptide is prepared, and the solvent is allowed to slowly evaporate, leading to an increase in concentration and subsequent precipitation in a crystalline form. creative-biostructure.com

The choice of precipitants, buffers, and additives is crucial for successful crystallization. Screening a wide range of conditions is often necessary to identify those that favor the formation of well-ordered crystals. For peptides, common precipitants include salts, organic solvents like isopropanol (B130326) and ethanol, and polyethylene (B3416737) glycols (PEGs). The addition of certain metal ions can sometimes help to stabilize a particular conformation and promote crystallization. creative-biostructure.com The use of hydrogels as a crystallization medium has also been shown to improve the quality of peptide crystals. rsc.orgrsc.org

Computational Chemistry and Molecular Modeling of Glycyl L Prolyl L Leucylglycyl L Valine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum physics, are employed to achieve a highly accurate description of the electronic structure and energy of a molecule. For a pentapeptide such as Glycyl-L-prolyl-L-leucylglycyl-L-valine, QM methods can elucidate fundamental properties that are difficult to probe experimentally.

The constituent amino acids each contribute unique electronic features:

Glycine (B1666218) (Gly) , with its simple hydrogen side chain, is the most flexible amino acid and is considered polar due to its backbone. wikipedia.orgkhanacademy.org

Proline (Pro) possesses a unique cyclic structure where its side chain bonds back to the backbone nitrogen, creating a rigid kink in the peptide chain. khanacademy.orgyoutube.com This rigidity significantly influences the local electronic environment.

Leucine (B10760876) (Leu) and Valine (Val) are nonpolar, hydrophobic amino acids with aliphatic side chains. wikipedia.org Their tendency to avoid water influences the peptide's folding in aqueous solutions. wikipedia.org

An analysis of the peptide's electrostatic potential surface would reveal the locations of positive and negative charge, highlighting the peptide bonds and terminal groups as key sites for hydrogen bonding and electrostatic interactions.

Table 1: Properties of Amino Acids in this compound

| Amino Acid | Symbol | Side Chain Type | Key Structural Feature |

|---|---|---|---|

| Glycine | Gly, G | Nonpolar, Aliphatic | Single hydrogen atom, provides high flexibility. khanacademy.orgyoutube.com |

| Proline | Pro, P | Nonpolar, Aliphatic | Cyclic side chain, restricts backbone rotation. khanacademy.orgyoutube.com |

| Leucine | Leu, L | Nonpolar, Aliphatic | Isobutyl side chain, contributes to hydrophobic interactions. wikipedia.org |

| Valine | Val, V | Nonpolar, Aliphatic | Isopropyl side chain, contributes to hydrophobic interactions. wikipedia.org |

QM calculations can be used to compute the energy of the peptide in various conformations, generating a conformational energy landscape. This map reveals the relative stabilities of different three-dimensional arrangements, identifying low-energy, preferred structures. For peptides containing proline and glycine, specific turn structures are often energetically favored. pitt.edu The Pro-Gly sequence, in particular, is a well-known motif for inducing β-turns, a common type of non-regular secondary structure.

Theoretical conformational analysis on a similar recurring elastin (B1584352) sequence, the tetrapeptide Boc-Gly-Leu-Gly-Gly–NMe, has verified the presence of stable, folded conformations involving specific hydrogen bonds. rsc.org For this compound, QM calculations would likely predict a propensity for turn-like structures stabilized by intramolecular hydrogen bonds, with the flexible glycine residues accommodating the rigid proline kink. The versatility of glycine allows it to adopt various torsional states, while valine shows a preference for conformations found in β-sheets. pitt.edu

Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies can be employed to identify potential protein targets and elucidate the specific interactions that govern its binding.

Given the absence of established receptors for this compound, the initial step involves identifying theoretical protein targets. The peptide's sequence offers clues; for instance, the presence of proline and glycine can induce turns in the peptide backbone, a common feature in protein-protein interaction motifs. embopress.org The Gly-Leu dipeptide segment has been noted in substrates for enzymes like Membrane-Type 5 Matrix Metalloproteinase (MT5-MMP), which cleaves at the Gly-Leu bond. mdpi.com Furthermore, peptides containing repeating Val-Gly-Ala-Pro-Gly sequences, which share some similarity with the target peptide, have shown chemotactic activity, suggesting potential interaction with cell surface receptors. nih.gov

Once potential targets are identified, peptide docking algorithms can be used to predict the binding site and conformation of the peptide. Several web servers and software packages are available for this purpose, including CABS-dock and HPEPDOCK, which allow for flexible peptide docking without prior knowledge of the binding site. uw.edu.ploup.comhust.edu.cn These tools can perform a global search across the protein surface to identify the most favorable binding pockets.

The prediction of interaction modes involves analyzing the docked poses to identify key intermolecular forces. For this compound, this would involve:

Hydrogen bonds: The backbone amide and carbonyl groups, as well as any polar side chains, can form hydrogen bonds with the target protein.

Hydrophobic interactions: The side chains of leucine and valine are likely to interact with hydrophobic pockets on the receptor surface.

A hypothetical docking study of this compound with a theoretical target, such as a generic protease, might reveal the following interaction patterns.

| Peptide Residue | Type of Interaction | Potential Interacting Residue on Target Protein |

|---|---|---|

| Glycine (1) | Hydrogen Bond (Backbone) | Serine |

| Proline (2) | Van der Waals | Phenylalanine |

| Leucine (3) | Hydrophobic | Isoleucine, Valine |

| Glycine (4) | Hydrogen Bond (Backbone) | Aspartate |

| Valine (5) | Hydrophobic | Leucine, Alanine |

Following the prediction of binding poses, computational scoring functions are used to estimate the binding affinity between the peptide and its target. These scoring functions can be physics-based, empirical, or knowledge-based. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate estimations of binding free energy.

Machine learning models are also increasingly being used to predict peptide-protein binding affinities with greater accuracy. arxiv.orgrsc.org These models are trained on large datasets of known protein-peptide complexes and their experimental binding affinities. nih.govoup.com

The results of a computational scoring analysis for this compound against a panel of theoretical targets could be presented in a data table.

| Theoretical Target | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Protease A | -8.5 | -7.9 |

| Receptor B | -7.2 | -6.8 |

| Enzyme C | -6.9 | -6.5 |

| Structural Protein D | -5.4 | -5.1 |

De Novo Peptide Design Principles Applied to this compound Scaffolds

De novo peptide design involves the creation of new peptide sequences with desired structures and functions. The sequence of this compound can serve as a scaffold for designing new peptides with enhanced or novel properties. The principles of de novo design often involve the strategic placement of specific amino acids to control the peptide's conformation. nih.govnih.gov

For instance, the Pro-Gly motif within the peptide is a strong inducer of a β-turn, a common type of secondary structure. By flanking this motif with different amino acids, the stability and type of turn can be modulated. The hydrophobic residues, leucine and valine, contribute to the peptide's propensity to interact with non-polar environments.

Design strategies for modifying the this compound scaffold could include:

Cyclization: Introducing a disulfide bridge or a head-to-tail amide bond to create a cyclic peptide. This can increase stability and binding affinity by reducing the conformational entropy upon binding.

Amino Acid Substitution: Replacing specific residues to improve binding or stability. For example, substituting leucine with a more hydrophobic amino acid could enhance interactions with a hydrophobic target.

Incorporation of Non-natural Amino Acids: Using non-proteinogenic amino acids can introduce novel chemical functionalities and resistance to proteolytic degradation. nih.gov For example, aza-glycine could be incorporated to further stabilize a triple-helical collagen-like structure if that were a design goal. rsc.org

A toolkit of programs can be used to aid in the design process, allowing for the calculation of properties like hydrogen bond potential and electrostatic interaction energy to evaluate designed peptides computationally before synthesis. springernature.com

Bioinformatics and Cheminformatics Analysis of Peptide Sequence Motifs

Bioinformatics and cheminformatics tools can be used to analyze the this compound sequence motif to gain insights into its potential biological roles and physicochemical properties. nih.govnih.govunibe.ch

Databases and tools for motif analysis, such as the MEME Suite, InterProScan, and Pfam, can be used to search for occurrences of the "GPLGV" motif or similar sequences in known protein databases. meme-suite.orgmolbiol-tools.ca This could reveal if this motif is part of a larger, functionally characterized protein domain.

Cheminformatics analysis can predict various physicochemical properties of the peptide that are important for its behavior in a biological system.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 484.6 g/mol | Influences diffusion and bioavailability. |

| Isoelectric Point (pI) | 5.6 | Indicates the pH at which the peptide has no net charge. |

| Hydrophobicity (LogP) | -1.2 | Suggests the peptide is relatively hydrophilic. |

| Topological Polar Surface Area (TPSA) | 174 Ų | Relates to the peptide's ability to permeate cell membranes. |

Such analyses can guide experimental studies by providing hypotheses about the peptide's function and mechanism of action. For example, the predicted hydrophilicity suggests that the peptide is likely to be soluble in aqueous environments.

Biological Roles and Molecular Mechanisms of Glycyl L Prolyl L Leucylglycyl L Valine Fundamental Research Focus

Potential Involvement in Protein Turnover and Degradation Pathways

Protein turnover is a fundamental cellular process involving the continuous synthesis and degradation of proteins. Small peptides like Glycyl-L-prolyl-L-leucylglycyl-L-valine can be generated as intermediate products during the breakdown of larger proteins. The fate of this peptide is intrinsically linked to its susceptibility to further enzymatic cleavage.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, a process vital in tissue remodeling, cell migration, and tumor invasion. nih.gov The substrate specificity of MMPs is a key factor in their biological function. They recognize and cleave specific peptide sequences. For instance, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are known to degrade denatured collagen (gelatin) and are associated with metastatic potential in cancers. google.comnih.gov

While direct studies on the cleavage of this compound by MMPs are not extensively documented, its sequence suggests it could be a potential substrate. MMPs often recognize and cleave peptide bonds adjacent to hydrophobic amino acids. google.com The presence of leucine (B10760876) and valine, both bulky hydrophobic residues, makes this peptide a plausible candidate for MMP recognition. Research has identified consensus motifs for MMP substrates, such as PXX/X(Hy) (where Hy is a hydrophobic residue) for general MMPs and L/IXX/X(Hy) for MMP-2, highlighting the importance of hydrophobic residues in substrate recognition. researchgate.net The development of synthetic fluorogenic substrates like Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, which contains a Pro-Leu-Gly sequence similar to a segment of the target peptide, has been instrumental in studying MMP activity. nih.gov The cleavage of such substrates allows for the quantification of enzymatic activity in biological samples. nih.gov

| MMP Type | General Substrate Features | Example Substrate/Motif | Reference |

|---|---|---|---|

| General MMPs | Often contain a proline at the P3 position and a hydrophobic residue at the P1' position. | PXX/X(Hy) | researchgate.net |

| MMP-2 (Gelatinase A) | Shows selectivity for substrates with specific hydrophobic residues. | L/IXX/X(Hy) | researchgate.net |

| Collagenases (MMP-1, -8, -13) | Cleave native fibrillar collagens. | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | nih.gov |

| MMP-9 (Gelatinase B) | Degrades denatured collagen (gelatin) and other ECM components. | Substrates often contain specific sequences recognized by MMP-9. | google.comgoogle.com |

Should this compound be generated from protein degradation, it would likely serve as an intermediate in peptide catabolism. Peptidases in the bloodstream or on cell surfaces would hydrolyze it into smaller di- or tripeptides and ultimately into its constituent amino acids: glycine (B1666218), proline, leucine, and valine. These free amino acids would then enter the body's amino acid pool to be used for new protein synthesis or be catabolized for energy. nih.gov

The degradation pathways for these amino acids are well-established:

Valine and Leucine: As branched-chain amino acids (BCAAs), their catabolism begins with transamination followed by oxidative decarboxylation. nih.govlibretexts.org Valine's degradation ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle, making it glucogenic. libretexts.orgresearchgate.net Leucine's catabolism produces acetyl-CoA and acetoacetate, making it ketogenic. researchgate.net The catabolism of BCAAs is significant in various tissues, including muscle. ahb-global.comnih.gov

Proline: Proline is catabolized to glutamate (B1630785) in a two-step enzymatic process. nih.gov This connects its metabolism directly to the citric acid cycle via α-ketoglutarate.

Glycine: Glycine can be catabolized through several pathways, including the glycine cleavage system, which is a major route for its breakdown in many organisms.

| Amino Acid | Major Catabolic Pathway | Primary End Product(s) | Metabolic Nature | Reference |

|---|---|---|---|---|

| Glycine | Glycine Cleavage System | CO2, NH4+, Methylene-THF | Glucogenic | nih.govnih.gov |

| L-Proline | Conversion to Glutamate | α-Ketoglutarate | Glucogenic | nih.govfrontiersin.org |

| L-Leucine | Branched-Chain α-Keto Acid Dehydrogenase Complex | Acetyl-CoA, Acetoacetate | Ketogenic | libretexts.orgresearchgate.net |

| L-Valine | Branched-Chain α-Keto Acid Dehydrogenase Complex | Propionyl-CoA (→ Succinyl-CoA) | Glucogenic | nih.govlibretexts.orgresearchgate.net |

Investigation of Receptor Interactions and Ligand Binding

The interaction of peptides with cell surface receptors and transporters is a key determinant of their biological activity. Research in this area for this compound would focus on identifying specific binding partners.

Ligand binding assays are a suite of techniques used to measure the binding of a ligand to its receptor or transporter. nih.gov For a peptide like this compound, or its breakdown products, a primary area of investigation would be amino acid transporters.

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a strong candidate for interaction. SLC7A5 is a major transporter for large neutral amino acids, including the essential amino acids leucine and valine. frontiersin.orgnih.gov It forms a complex with the glycoprotein (B1211001) CD98 (SLC3A2) and mediates the sodium-independent exchange of amino acids across cell membranes, such as at the blood-brain barrier. frontiersin.org Given its specificity for leucine and valine, it is plausible that SLC7A5 could transport these amino acids following the breakdown of the pentapeptide. Studies have shown that SLC7A5 is crucial for the uptake of essential amino acids in highly proliferative cells, like activated T cells and cancer cells. nih.govresearchgate.net Pharmacological or genetic inhibition of SLC7A5 impairs myoblast viability and differentiation, demonstrating its importance in cellular function. researchgate.net While direct binding assays of the full pentapeptide with SLC7A5 have not been reported, such experiments would be crucial to determine if the intact peptide can interact with the transporter or if it only facilitates the transport of its constituent amino acids after catabolism.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. For this compound, SAR studies would involve systematically modifying its amino acid sequence and observing the resulting changes in its interaction with a specific receptor or transporter.

For example, if the peptide were found to bind to a receptor, researchers would synthesize analogs by:

Substituting individual amino acids: Replacing leucine or valine with a different hydrophobic amino acid (like isoleucine) or a smaller one (like alanine) could reveal the importance of side-chain size and hydrophobicity for binding affinity.

Altering the peptide backbone: Modifications to the peptide bonds could enhance stability against proteolytic degradation.

Truncating the peptide: Synthesizing shorter versions (e.g., Pro-Leu-Gly-Val) would help identify the minimal sequence required for activity.

Such studies provide mechanistic insights into the specific residues and structural features necessary for molecular recognition and signal transduction. For instance, in the toxin Ptr ToxA, the arginyl-glycyl-aspartic (RGD) motif is critical for its action, and altering this sequence eliminates its cell-death-inducing activity. nih.gov Similar principles would apply to elucidating the function of this compound.

Modulation of Cellular Signaling Pathways

Amino acids are not only building blocks for proteins but also act as signaling molecules that can modulate key cellular pathways. nih.govmdpi.com The breakdown of this compound would release amino acids, particularly leucine, which is a potent modulator of cellular signaling.

Leucine is a well-known activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. frontiersin.orgagriculturejournals.cz mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis. Leucine influx, often mediated by transporters like SLC7A5, triggers the activation of mTORC1, which in turn promotes protein synthesis and can influence metabolic processes like glycolysis. nih.gov For example, in macrophages, SLC7A5-mediated leucine influx contributes to pro-inflammatory cytokine production through mTORC1-induced glycolytic reprogramming. nih.gov

Proline metabolism has also been shown to influence signaling pathways. nih.gov Proline catabolism can generate reactive oxygen species (ROS), which can act as signaling molecules to activate pathways such as the MAPK pathway. nih.govfrontiersin.org Therefore, the degradation of this compound could potentially influence cellular function by providing leucine and proline, which then act on these critical signaling cascades.

Effects on Second Messenger Production (e.g., GLP-1 secretion pathways)

No studies were found that investigate the effect of this compound on the production of second messengers or its involvement in GLP-1 secretion pathways.

Activation or Inhibition of Kinase Cascades

There is no documented research on whether this compound activates or inhibits any kinase cascades.

Role in Cellular Processes (In Vitro and Animal Model Studies)

Influence on Cell Growth, Differentiation, or Apoptosis (mechanistic insights from related peptides)

No data is available regarding the influence of this compound on cell growth, differentiation, or apoptosis.

Modulation of Gene Expression Profiles

The impact of this compound on gene expression profiles has not been studied.

Studies in In Vitro Cell Culture Systems

No in vitro studies using cell culture systems to investigate this compound could be identified.

Mechanistic Studies in Animal Models (e.g., rodent studies for GLP-1 related mechanisms)

There are no published mechanistic studies in animal models for this compound.

Biosynthetic Origin and Natural Occurrence (If Applicable)

Extensive review of scientific literature does not indicate that this compound is a naturally occurring peptide. As such, information regarding its biosynthetic origin, identification in biological samples, enzymatic formation, or precursor proteins is not available. The following sections detail the lack of findings in these specific areas.

There is no documented evidence of the isolation or identification of the pentapeptide this compound from any biological samples or organisms. While its constituent amino acids—glycine, proline, leucine, and valine—are fundamental components of proteins and have been extensively studied, this specific sequence has not been reported as a naturally occurring compound.

Consistent with its apparent absence in nature, there are no known enzymatic pathways that lead to the formation of this compound. The biosynthesis of peptides is a complex process, typically involving either ribosomal synthesis followed by post-translational modification or non-ribosomal peptide synthetase (NRPS) pathways. However, no such pathway has been identified for this particular peptide.

In the absence of evidence for its natural occurrence, there are no identified precursor proteins that would be processed to yield this compound. The process of generating bioactive peptides from larger precursor proteins through post-translational cleavage is a common biological mechanism, but it is not applicable to this peptide based on current scientific knowledge.

Analytical Methodologies for Detection and Quantification of Glycyl L Prolyl L Leucylglycyl L Valine in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for isolating Glycyl-L-prolyl-L-leucylglycyl-L-valine from interfering substances and for assessing the purity of synthetic peptide preparations. The choice of technique is dictated by the physicochemical properties of the peptide and the analytical question at hand.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic mode for the analysis and purification of peptides like this compound. The separation principle is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica, such as C8 or C18) and a polar mobile phase.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides high-resolution separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Organic phase for eluting the peptide. |

| Gradient | 5% to 60% B over 30 minutes | Gradually increases solvent strength to elute peptides of varying hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 214 nm | Detects the peptide bonds, suitable for general peptide quantification. |

| Injection Volume | 20 µL | Standard volume for analytical assessment. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC, meaning it separates molecules based on different physicochemical principles. nih.govspringernature.com In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution, driven by an applied high voltage. For peptides like this compound, the primary mode used is Capillary Zone Electrophoresis (CZE), where separation is based on the charge-to-mass ratio of the analyte. nih.gov

This technique offers advantages such as extremely high efficiency, short analysis times, and minimal sample consumption. ijpca.org The peptide's net charge at a given buffer pH dictates its electrophoretic mobility. By optimizing parameters like buffer pH, concentration, and applied voltage, high-resolution separation from impurities can be achieved. nih.gov It is particularly well-suited for analyzing polar and charged molecules. springernature.com

Table 2: Example Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary for high-efficiency separations. |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures the peptide is positively charged and minimizes wall interactions. |

| Applied Voltage | 20 kV | Driving force for electrophoretic separation. |

| Temperature | 25 °C | Maintained for reproducible migration times. |

| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise plug of the sample. |

| Detection | UV at 200 nm | Wavelength for sensitive detection of the peptide backbone. |

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. chromtech.comwikipedia.org This technique is invaluable for assessing the purity of this compound, specifically for the detection of high-molecular-weight aggregates or low-molecular-weight fragments that may form during synthesis or storage. lcms.cz

The stationary phase consists of porous particles with a defined pore size. microbenotes.com Larger molecules, such as aggregates, are excluded from the pores and elute first. The desired peptide monomer can partially enter the pores, resulting in a longer retention time. Smaller molecules, like fragments or residual solvents, permeate the pores more deeply and elute last. GPC is a gentle, non-destructive technique that provides reliable information on the molecular integrity of the peptide. mtoz-biolabs.com

Table 3: Representative GPC Parameters for Aggregate Analysis

| Parameter | Condition | Purpose |

| Column | SEC Column, 300 Å pore size | Pore size appropriate for separating peptide monomers from aggregates. |

| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 | Isocratic elution under physiological-like conditions to prevent non-specific interactions. |

| Flow Rate | 0.5 mL/min | Lower flow rate to ensure equilibrium and optimal resolution. |

| Detection | UV at 214 nm | General peptide detection. |

| Expected Elution | Aggregates > Monomer > Fragments | Separation is based on size, with the largest molecules eluting first. |

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is the definitive technique for the quantification of peptides due to its unparalleled sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing both structural confirmation and precise quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of peptides in complex biological matrices. nih.gov The LC system first separates this compound from the bulk of the sample matrix. The eluent is then introduced into the mass spectrometer's ion source (typically electrospray ionization, ESI), where the peptide is ionized, usually forming a protonated molecular ion [M+H]⁺.

In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ ion of the target peptide) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. By monitoring a specific precursor-to-product ion transition, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), exceptional specificity and sensitivity can be achieved, effectively eliminating interference from co-eluting compounds. youtube.com This allows for reliable quantification even at very low concentrations. acs.org

Table 4: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Description | Value/Condition |

| Peptide Mass | Monoisotopic Mass of Gly-Pro-Leu-Gly-Val | 441.29 Da |

| Precursor Ion | Protonated molecular ion [M+H]⁺ | m/z 442.30 |

| Product Ion 1 (y₃-ion) | Fragment corresponding to Leu-Gly-Val | m/z 287.21 |

| Product Ion 2 (b₄-ion) | Fragment corresponding to Gly-Pro-Leu-Gly | m/z 340.22 |

| Collision Energy | Optimized to maximize product ion intensity | Typically 15-30 eV |

| Lower Limit of Quantification | Example sensitivity in plasma | ~1 ng/mL |

Isotope Dilution Mass Spectrometry (IDMS) is a reference method for achieving the highest level of accuracy in quantification. nih.govuab.cat This technique relies on the use of a stable isotope-labeled (SIL) analog of the target peptide as an internal standard. researchgate.net For this compound, a SIL standard would be synthesized to be chemically identical to the native peptide but with one or more atoms replaced by a heavy isotope (e.g., ¹³C or ¹⁵N).

A known amount of the SIL standard is spiked into the sample at the earliest stage of preparation. nih.gov The SIL standard is nearly identical to the native peptide in its chemical and physical properties (e.g., extraction recovery, chromatographic retention time, ionization efficiency) but is distinguished by its mass in the MS analysis. acs.org Any sample loss or variability during the analytical workflow affects both the native peptide and the SIL standard equally. Therefore, the ratio of the MS signal of the native peptide to that of the SIL standard provides a highly precise and accurate measure of the absolute concentration of the native peptide, correcting for matrix effects and procedural inconsistencies. nih.gov

Table 5: Example of Isotope Dilution Mass Spectrometry Data

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Concentration | MS Response (Peak Area) |

| Native Peptide | 442.30 | 287.21 | Unknown (X) | 1,500,000 |

| SIL Standard | 448.32 (+6 Da) | 293.23 (+6 Da) | 10 ng/mL | 1,650,000 |

| Response Ratio | (Native / Standard) | 0.909 | ||

| Calculated Conc. (X) | Ratio × [Standard] | 9.09 ng/mL |

Immunochemical Assays (if Antibodies are Developed for Research)

Immunochemical assays are predicated on the highly specific binding interaction between an antibody and its antigen. For the detection of this compound, this requires the prior generation of monoclonal or polyclonal antibodies that specifically recognize this pentapeptide sequence. Due to the small size of the peptide, it would likely need to be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response for antibody production.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based technique used for quantifying peptides and proteins in various samples with high sensitivity. nih.gov It relies on an antibody-antigen interaction where one component is immobilized on a solid surface, and a detection reaction, typically an enzyme-catalyzed color change, is used to quantify the analyte. nih.gov For this compound, a competitive ELISA would be a common and effective format.

In a typical competitive ELISA for this pentapeptide, a known amount of the peptide is pre-coated onto the wells of a microtiter plate. The sample to be analyzed, which contains an unknown amount of the peptide, is mixed with a specific primary antibody and added to the wells. The free peptide in the sample competes with the coated peptide for binding to the limited amount of antibody. After an incubation and washing step, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable signal (e.g., colorimetric, fluorescent) upon reaction with the enzyme. The signal intensity is inversely proportional to the concentration of this compound in the sample. The high specificity and sensitivity of ELISA allow for detection of peptide concentrations in the picogram to nanogram per milliliter range. nih.gov

Table 1: Representative Data from a Competitive ELISA for this compound

| Peptide Concentration (ng/mL) | Optical Density (OD) at 450 nm (Mean) | Standard Deviation | % Inhibition |

|---|---|---|---|

| 0 (Max Signal) | 1.852 | 0.098 | 0% |

| 0.5 | 1.574 | 0.085 | 15% |

| 2 | 1.111 | 0.062 | 40% |

| 10 | 0.648 | 0.041 | 65% |

| 50 | 0.278 | 0.025 | 85% |

This table illustrates the expected inverse relationship between peptide concentration and signal in a competitive ELISA format. The data is hypothetical and serves as an example.

Western blotting is a widely used analytical technique to detect specific proteins in a complex mixture of proteins extracted from cells or tissues. abiscientific.comptglab.com The method involves separating proteins by size using polyacrylamide gel electrophoresis (PAGE), transferring them to a solid support membrane (typically nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. abiscientific.comnih.gov

Detecting a small peptide like this compound directly via Western blot is challenging because small molecules can pass through the pores of the membrane during the transfer step and may not be efficiently retained. nih.gov To overcome this, the peptide can be cross-linked to a larger carrier protein before electrophoresis. Alternatively, if the peptide is being studied in the context of its interaction with a specific binding protein, Western blotting can be used to detect the peptide-protein complex.

A modified vacuum-assisted Western blotting protocol has been shown to improve the detection of small peptides by minimizing their detachment from the membrane during washing and incubation steps. nih.gov This method enhances sensitivity by ensuring the solutions penetrate the membrane quickly and efficiently without the need for agitation. nih.gov

Table 2: Potential Western Blot Strategies for this compound

| Method | Procedure | Expected Result on Blot |

|---|---|---|

| Carrier Conjugation | The peptide is chemically conjugated to a carrier protein (e.g., BSA, ~66 kDa). The conjugate is run on SDS-PAGE and probed with an anti-peptide antibody. | A band corresponding to the molecular weight of the carrier protein plus the peptide (e.g., >66 kDa). |

| Cross-linking to Target | If the peptide binds to a known target protein, cells or lysates can be treated with a cross-linking agent to covalently link them. The sample is run on SDS-PAGE and probed with an anti-peptide antibody. | A band at a higher molecular weight than the target protein alone, indicating a successful cross-link. |

| High-Retention Blotting | The peptide (if labeled, e.g., with biotin) is run on a tricine-SDS-PAGE gel, designed for resolving low molecular weight proteins, and transferred to a membrane using a vacuum-assisted protocol. | A faint band at the very low molecular weight corresponding to the peptide, detected with a high-sensitivity substrate. |

This table outlines hypothetical strategies as direct Western blotting for a small, unconjugated peptide is often not feasible.

Future Directions and Emerging Research Avenues for Glycyl L Prolyl L Leucylglycyl L Valine

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering Strategies

The biological production of Glycyl-L-prolyl-L-leucylglycyl-L-valine is currently a theoretical endeavor, but one that can be guided by established principles of metabolic engineering. The synthesis of this peptide is fundamentally dependent on the efficient supply of its constituent amino acids: Glycine (B1666218), Proline, Leucine (B10760876), and Valine.

Future research will likely focus on engineering microbial hosts like Escherichia coli or Corynebacterium glutamicum for the overproduction of this peptide. nih.govnih.gov This involves a deep understanding of the biosynthetic pathways of the precursor amino acids. libretexts.org For instance, L-valine and L-leucine share a branched-chain amino acid synthesis pathway originating from pyruvate. researchgate.net Metabolic engineering strategies would aim to enhance the flux through these pathways by upregulating key enzymes and eliminating competing metabolic routes. nih.gov

A critical area of exploration would be the identification or engineering of Non-Ribosomal Peptide Synthetases (NRPSs). These multi-enzyme complexes are capable of assembling peptides in a stepwise fashion, independent of messenger RNA, and would be a primary target for producing this compound. Engineering efforts could involve creating a synthetic NRPS with modules specific for each amino acid in the desired sequence.

Table 1: Precursor Metabolites for the Biosynthesis of Constituent Amino Acids

| Amino Acid | Key Precursor Metabolite(s) | Originating Pathway |

|---|---|---|

| Glycine | 3-Phosphoglycerate | Glycolysis |

| L-Proline | α-Ketoglutarate | TCA Cycle |

| L-Leucine | Pyruvate | Glycolysis |

| L-Valine | Pyruvate | Glycolysis |

This table outlines the central metabolic precursors required for the synthesis of the amino acids that constitute this compound.

Integration with Systems Biology and Omics Approaches

To successfully engineer and optimize a biosynthetic pathway for this compound, systems biology approaches are indispensable. The use of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular processes involved in peptide production.

Future research would apply these techniques to:

Identify Rate-Limiting Steps: Metabolomics can pinpoint bottlenecks in the precursor amino acid supply chains, while proteomics can identify enzymes with low expression or activity.

Uncover Regulatory Networks: Transcriptomics can reveal how the expression of biosynthetic genes is controlled, including the role of global regulators like the Leucine-responsive protein (Lrp), which is known to affect branched-chain amino acid synthesis. researchgate.net

Validate Engineering Strategies: By comparing the omics profiles of wild-type and engineered strains, researchers can confirm the intended metabolic changes and identify any unintended, detrimental effects on cellular physiology. This integrated approach is crucial for moving from theoretical design to practical, high-yield production. trunojoyo.ac.id

Development of Advanced In Vitro Models for Mechanistic Studies

Assuming this compound is found to have biological activity, understanding its mechanism of action will be paramount. Advanced in vitro models that more accurately mimic human physiology are critical for these mechanistic studies. nih.gov

The development and application of models such as organ-on-a-chip (OOC) systems could provide unprecedented insight. nih.gov For example:

Gut-on-a-Chip: If the peptide is investigated for oral applications, a gut-on-a-chip model could be used to study its absorption, transport across the intestinal barrier, and its susceptibility to degradation by gut enzymes. nih.gov

Liver-on-a-Chip: To study the metabolic stability of the peptide, a liver-on-a-chip containing human hepatocytes could be employed to identify potential metabolites and assess its metabolic fate.

3D Cell Cultures: Three-dimensional culture systems that replicate the extracellular matrix and cell-cell interactions of specific tissues could be used to study the peptide's effect on cellular behavior, such as proliferation or differentiation, in a more physiologically relevant context than traditional 2D cultures. nih.gov

These advanced models offer the potential for higher throughput and more human-relevant data, adhering to the principles of replacement, reduction, and refinement (3Rs) in animal testing. nih.gov

Rational Design of Bioactive Analogues for Fundamental Biological Probes

To explore and enhance the potential biological functions of this compound, the rational design of analogues is a key future direction. By systematically modifying its structure, researchers can create molecular probes to investigate structure-activity relationships and improve properties like stability and potency.

Strategies for modification include:

Amino Acid Substitution: Replacing specific residues, for instance, substituting L-leucine with other hydrophobic amino acids to probe the role of the side chain in receptor binding.

D-Amino Acid Incorporation: Replacing one or more L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation, thereby extending the peptide's half-life. nih.gov

Cyclization: Converting the linear peptide into a cyclic structure can constrain its conformation, potentially leading to higher receptor affinity and improved stability. nih.gov

Table 2: Theoretical Analogues of this compound and Their Research Purpose

| Modification Strategy | Example Analogue | Rationale / Research Goal |

|---|---|---|

| D-Amino Acid Substitution | Glycyl-L-prolyl-D-leucyl glycyl-L-valine | Enhance stability against enzymatic degradation for prolonged biological effect. nih.gov |

| Side Chain Modification | Glycyl-L-prolyl-L-norleucyl glycyl-L-valine | Investigate the importance of the isobutyl side chain of leucine for biological activity. |

| Backbone Modification | Glycyl-N-methyl-L-prolyl -L-leucylglycyl-L-valine | Alter conformational flexibility and improve metabolic stability. |

| Cyclization | cyclo(this compound) | Constrain conformation to potentially increase binding affinity and stability. nih.gov |

This table presents hypothetical modifications to the peptide sequence for use as biological probes to understand its function and improve its properties.

Application in Materials Science and Nanobiotechnology (Theoretical or Proof-of-Concept)

The specific sequence of this compound, containing both hydrophobic residues (Leucine, Valine) and a turn-inducing Proline, suggests a propensity for self-assembly. This opens up theoretical applications in materials science and nanobiotechnology.

Future proof-of-concept studies could investigate whether this peptide can self-assemble into ordered nanostructures such as:

Hydrogels: For use as scaffolds in tissue engineering or as a matrix for the controlled release of therapeutic agents.

Nanofibers or Nanotubes: As building blocks for novel biomaterials or as components in biosensors.

Micelles or Nanoparticles: The amphiphilic character that could be imparted by modification (e.g., adding a charged group) might allow for the formation of micelles for drug encapsulation and delivery. nih.gov

Research in this area would involve characterizing the self-assembly conditions (e.g., pH, concentration, temperature) and analyzing the resulting structures using techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM).

Challenges in Peptide Research and Future Methodological Advancements

The advancement of research on this compound is subject to the general challenges inherent in peptide science. trunojoyo.ac.id However, ongoing methodological improvements provide a path to overcome these hurdles.

Key challenges include the high cost and environmental impact of chemical synthesis, the inherent instability of peptides in vivo, and analytical difficulties in their quantification. nih.govoxfordglobal.comresearchgate.net Future research will benefit from and contribute to advancements designed to mitigate these issues.

Table 3: Major Challenges in Peptide Research and Corresponding Advancements

| Challenge | Description | Methodological Advancement / Future Direction |

|---|---|---|

| Synthesis & Purification | Traditional solid-phase peptide synthesis (SPPS) uses large excesses of hazardous reagents and solvents, leading to high costs and waste. researchgate.net | Development of "green" chemistry protocols using safer solvents, more efficient coupling reagents, and enzymatic ligation methods. researchgate.net |

| Biological Stability | Peptides are rapidly degraded by proteases in the body, resulting in a short biological half-life and limiting therapeutic potential. ijpsjournal.com | Chemical modifications (e.g., cyclization, D-amino acid substitution) and formulation in advanced drug delivery systems (e.g., hydrogels, liposomes). nih.govijpsjournal.com |

| Bioanalysis | Accurate quantification in biological samples is difficult due to low concentrations, adsorption to surfaces (non-specific binding), and matrix effects. oxfordglobal.com | Improved sample preparation techniques and the use of highly sensitive liquid chromatography-mass spectrometry (LC-MS) methods. oxfordglobal.com |

| Structural Complexity | The flexibility of linear peptides makes structure-based drug design and understanding their active conformation challenging. | Utilization of computational modeling, NMR spectroscopy, and X-ray crystallography combined with conformationally constrained analogues. |

This table summarizes significant obstacles in the field of peptide research and the innovative strategies being developed to address them.

Q & A

Q. How can researchers optimize peptide delivery in vivo while minimizing off-target effects?

- Answer : Use PEGylation or lipid nanoparticle encapsulation to enhance bioavailability. Track biodistribution via fluorescence (e.g., Cy5 labeling) or radiolabeling (³H/¹⁴C). Employ tissue-specific promoters in transgenic models to restrict expression. Validate specificity with RNA-seq or proteomic profiling .

Notes on Methodological Rigor

- Data Reproducibility : Adhere to NIH preclinical checklists for experimental documentation, including batch-to-batch peptide variability and instrument calibration records .

- Statistical Validation : Use power analysis to determine sample sizes and apply false discovery rate (FDR) corrections for high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.